molecular formula C24H32N4O3 B2504474 N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 903254-42-2

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2504474
CAS RN: 903254-42-2
M. Wt: 424.545
InChI Key: GVKXHTMJDLFTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Ligands

Arylpiperazine derivatives, including compounds structurally related to N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, have been identified as high-affinity ligands for the 5-HT1A serotonin receptors. Such compounds demonstrate significant potential due to their selective affinity, making them useful for developing agents targeting serotonin receptors for therapeutic applications (Glennon et al., 1988).

Vasopressin V1A Receptor Antagonists

Compounds incorporating the methoxyphenyl and methylpiperazinyl groups have shown marked improvement in affinity and selectivity towards the human vasopressin V1A receptor. These findings suggest the compound's potential utility in designing selective antagonists for this receptor, which could be valuable in treating conditions related to vasopressin activity (Kakefuda et al., 2002).

Antidepressant and Anxiolytic-Like Effects

Phenylpiperazine derivatives, closely related in structure to the compound , have been studied for their antidepressant-like and anxiolytic-like effects in animal models. These studies provide evidence of the compound's potential as a basis for developing new therapeutic agents for treating depression and anxiety disorders (Pytka et al., 2015).

Sigma Ligands

A series of compounds, including arylpiperazine derivatives, have demonstrated high affinity for sigma 1 and sigma 2 binding sites, along with affinity for serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. This broad spectrum of receptor affinity indicates potential applications in neuroscience research, particularly in studying receptor interactions and their implications for psychiatric and neurological disorders (Perregaard et al., 1995).

properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-18-4-6-19(7-5-18)16-25-23(29)24(30)26-17-22(28-14-12-27(2)13-15-28)20-8-10-21(31-3)11-9-20/h4-11,22H,12-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKXHTMJDLFTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

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